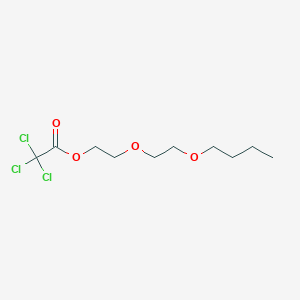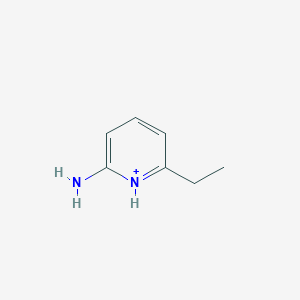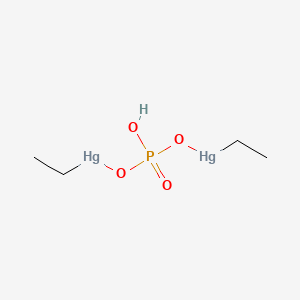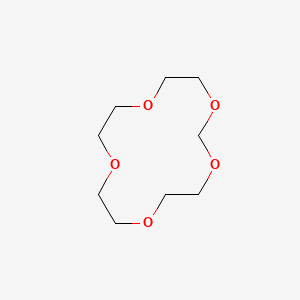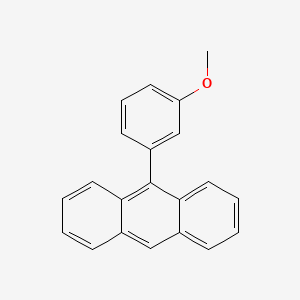
Hydroperoxide, heptyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of organic hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroperoxide, heptyl can be synthesized through the oxidation of heptane using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure . The process involves the formation of a hydroperoxy group at the terminal carbon of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as molybdenum or tungsten compounds can enhance the reaction rate and yield . The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroperoxide, heptyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form heptanoic acid or other oxygenated derivatives.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of acids or bases as catalysts.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanol.
Substitution: Various heptyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, heptyl has several applications in scientific research:
Biology: Studies have explored its role in lipid peroxidation and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of hydroperoxide, heptyl involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate a cascade of reactions, leading to the oxidation of various substrates . The molecular targets include lipids, proteins, and nucleic acids, resulting in oxidative stress and potential cellular damage .
Vergleich Mit ähnlichen Verbindungen
- Hydroperoxide, methyl (CH₃OOH)
- Hydroperoxide, ethyl (C₂H₅OOH)
- Hydroperoxide, butyl (C₄H₉OOH)
Comparison: Hydroperoxide, heptyl is unique due to its longer carbon chain, which affects its physical properties such as boiling point and solubility. Compared to shorter-chain hydroperoxides, it has a higher boiling point and lower water solubility . These properties make it more suitable for certain industrial applications, such as in the production of high-molecular-weight polymers .
Eigenschaften
CAS-Nummer |
20682-80-8 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


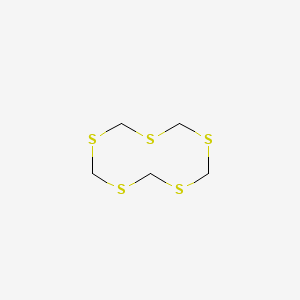
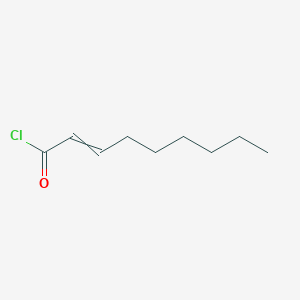
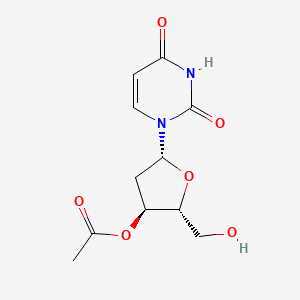
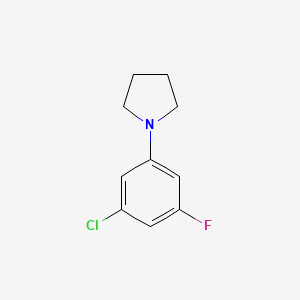
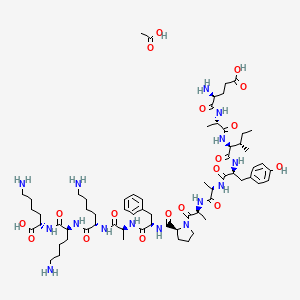
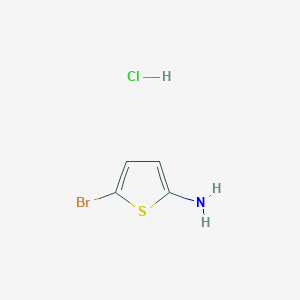

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
